Copper--hafnium (8/3)
Description
Copper-hafnium (Cu-Hf) alloys, particularly the Cu₈Hf₃ composition (approximated as 8:3 atomic ratio), are precipitation-hardenable alloys designed to balance high electrical/thermal conductivity with mechanical strength. These alloys form intermetallic phases, such as Cu₁₀Hf₇, which precipitate during aging to enhance hardness and thermal stability .
Properties
CAS No. |
60241-07-8 |
|---|---|
Molecular Formula |
Cu8Hf3 |
Molecular Weight |
1043.8 g/mol |
IUPAC Name |
copper;hafnium |
InChI |
InChI=1S/8Cu.3Hf |
InChI Key |
BAFKLLUBZXFQCZ-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Hf].[Hf].[Hf] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper–hafnium (8/3) can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing copper and hafnium powders in the desired stoichiometric ratio and heating the mixture at high temperatures to facilitate the reaction.
Mechanical Alloying: This method involves the repeated welding, fracturing, and re-welding of copper and hafnium powders in a high-energy ball mill. This process results in the formation of a homogeneous alloy.
Melt Quenching: In this method, copper and hafnium are melted together and then rapidly cooled to form an amorphous or crystalline alloy.
Industrial Production Methods
In industrial settings, the production of copper–hafnium (8/3) often involves:
Vacuum Induction Melting: Copper and hafnium are melted together in a vacuum induction furnace to prevent oxidation and contamination. The molten alloy is then cast into molds.
Powder Metallurgy: Copper and hafnium powders are mixed, compacted, and sintered at high temperatures to form the desired alloy.
Chemical Reactions Analysis
Types of Reactions
Copper–hafnium (8/3) undergoes various chemical reactions, including:
Oxidation: At high temperatures, copper–hafnium (8/3) reacts with oxygen to form copper oxide and hafnium oxide.
Reduction: The compound can be reduced using hydrogen gas to produce pure copper and hafnium metals.
Substitution: Copper–hafnium (8/3) can undergo substitution reactions with halogens to form copper halides and hafnium halides.
Common Reagents and Conditions
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Halogen gases (e.g., chlorine, bromine) at high temperatures.
Major Products
Oxidation: Copper oxide (CuO) and hafnium oxide (HfO2).
Reduction: Pure copper (Cu) and hafnium (Hf) metals.
Substitution: Copper halides (e.g., CuCl2) and hafnium halides (e.g., HfCl4).
Scientific Research Applications
Copper–hafnium (8/3) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in biomedical applications, such as antimicrobial agents and drug delivery systems.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility and mechanical strength.
Industry: Utilized in the production of high-strength, high-conductivity materials for electrical and thermal applications, such as in the aerospace and automotive industries.
Mechanism of Action
The mechanism by which copper–hafnium (8/3) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s high surface area and reactivity enable it to act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products.
Antimicrobial Properties: Copper ions released from the compound can interact with microbial cell membranes, leading to cell lysis and death.
Biocompatibility: The compound’s biocompatibility makes it suitable for use in medical implants, where it can integrate with biological tissues without causing adverse reactions.
Comparison with Similar Compounds
Key Properties :
- Electrical Conductivity : Cu-Hf alloys achieve up to 80% IACS (International Annealed Copper Standard) after aging, making them suitable for electrical engineering applications .
- Mechanical Strength : Yield strengths exceeding 400 MPa are attainable through cold working and aging at 450–500°C .
- Thermal Stability : Retains 85% of peak hardness after 100 hours at 500°C, outperforming many binary Cu alloys .
Comparison with Similar Copper Alloys
Copper-Scandium (Cu-Sc)
- Strengthening Mechanism : Precipitation of CuSc phases enhances strength but reduces conductivity compared to Cu-Hf.
- Conductivity : CuSc0.3 (0.3 at.% Sc) achieves ~50% IACS after aging, significantly lower than Cu-Hf0.7 (80% IACS) .
- Recrystallization Temperature : CuSc0.3 shows primary recrystallization at 350°C, 299 K lower than Cu-Hf alloys .
- Applications: Limited to niche uses due to scandium’s high cost and lower conductivity .
Copper-Chromium (Cu-Cr)
- Precipitation Kinetics : Cr-rich precipitates form rapidly, but coarsening at >400°C degrades strength .
- Conductivity : CuCr0.35 achieves ~85% IACS, comparable to Cu-Hf, but with lower thermal stability .
- Microstructure : Atom probe tomography reveals Cr clusters in Cu-Cr alloys, whereas Cu-Hf forms finer, more stable Hf-rich precipitates .
Copper-Zirconium (Cu-Zr)
- Phase Similarity : Zr and Hf exhibit nearly identical chemical behavior, but Hf’s higher density (13.3 vs. 6.5 g/cm³) impacts weight-sensitive applications .
- Mechanical Properties : Cu₅Zr alloys achieve ~350 MPa yield strength, lower than Cu-Hf, due to less stable intermetallic phases .
- Conductivity : Cu-Zr alloys retain ~75% IACS, slightly below Cu-Hf .
Data Tables
Table 1: Comparative Properties of Precipitation-Hardened Copper Alloys
| Property | Cu-Hf (0.7 at.%) | Cu-Sc (0.3 at.%) | Cu-Cr (0.35 at.%) | Cu-Zr (5 at.%) |
|---|---|---|---|---|
| Yield Strength (MPa) | 420–450 | 380–400 | 350–380 | 300–350 |
| Conductivity (% IACS) | 78–82 | 45–50 | 80–85 | 70–75 |
| Aging Temperature (°C) | 450–500 | 300–350 | 400–450 | 400–450 |
| Thermal Stability* | Excellent | Moderate | Moderate | Good |
*Thermal stability defined as % hardness retained after 100 hours at 500°C.
Table 2: Phase Stability and Precipitation Behavior
| Alloy | Dominant Precipitate | Precipitation Onset (°C) | Coarsening Resistance |
|---|---|---|---|
| Cu-Hf | Cu₁₀Hf₇ | 450 | High |
| Cu-Sc | CuSc | 300 | Moderate |
| Cu-Cr | Cr-rich clusters | 400 | Low |
| Cu-Zr | Cu₅Zr | 400 | Moderate |
Research Findings and Discussions
- Precipitation Dynamics : In Cu-Hf0.7Cr0.35, Hf stabilizes Cr clusters, delaying coarsening and improving conductivity retention .
- Aging Optimization : Aging Cu-Hf at 500°C for 8 hours maximizes strength-conductivity synergy, with Hf precipitates <10 nm in size .
- Thermodynamic Behavior : The Cu-Hf system’s positive enthalpy of mixing (+12 kJ/mol) promotes fine precipitation, contrasting with Cu-Cr’s tendency for rapid cluster growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
